Razaxaban Hydrochloride

Description

See also: Razaxaban (has active moiety).

Properties

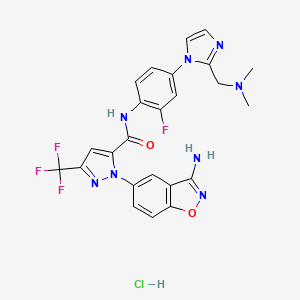

IUPAC Name |

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASCTHHMARGRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClF4N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193598 | |

| Record name | Razaxaban Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405940-76-3 | |

| Record name | Razaxaban Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razaxaban Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAZAXABAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Razaxaban Hydrochloride: A Deep Dive into its Mechanism of Action on Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razaxaban hydrochloride, a potent and selective small-molecule inhibitor of Factor Xa (FXa), represents a significant area of study in the development of oral anticoagulants. As a direct, reversible inhibitor, its mechanism centers on the competitive binding to the active site of the FXa enzyme, a critical chokepoint in the coagulation cascade. This action effectively halts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. Despite its promising preclinical and early clinical profile, the development of Razaxaban was discontinued. However, a thorough understanding of its interaction with FXa remains highly valuable for the ongoing design and development of novel antithrombotic agents. This technical guide provides an in-depth analysis of Razaxaban's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Introduction to Razaxaban and its Target: Factor Xa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade.[1][2][3][4] Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the enzyme directly responsible for cleaving fibrinogen to fibrin. The amplification effect at this stage is substantial, with one molecule of FXa capable of generating over 1,000 molecules of thrombin. This makes FXa an attractive target for anticoagulant therapy.

Razaxaban (formerly DPC906) was developed by Bristol-Myers Squibb as an oral, direct FXa inhibitor.[1][2] Its chemical structure, 1-(3'-amino-1,2-benzisoxazol-5'-yl)-N-(4-(2'-((dimethylamino)methyl)-1H-imidazol-1-yl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride, was optimized for high affinity and selectivity for the FXa active site.[5]

Mechanism of Action: Direct and Reversible Inhibition of Factor Xa

Razaxaban functions as a competitive inhibitor, binding directly and reversibly to the active site of both free Factor Xa and FXa complexed within the prothrombinase complex.[4] This binding event physically obstructs the access of the natural substrate, prothrombin, to the catalytic triad of the enzyme, thereby preventing its cleavage and subsequent activation to thrombin.

The interaction between Razaxaban and the Factor Xa active site is characterized by specific molecular interactions, as revealed by X-ray crystallography studies (PDB entry: 1z6e).[5] The aminobenzisoxazole moiety of Razaxaban occupies the S1 pocket of FXa, a key determinant of substrate specificity, forming a salt bridge with Asp189. The central pyrazole scaffold and its substituents engage in hydrophobic and hydrogen bonding interactions with the surrounding amino acid residues in the S2-S4 pockets of the active site.

Quantitative Analysis of Razaxaban's Interaction with Factor Xa

The potency and selectivity of Razaxaban have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Factor Xa by Razaxaban

| Parameter | Value | Species | Reference |

| Ki (Factor Xa) | 0.11 nM | Human | (Quan et al., 2005) |

| IC50 (Factor Xa) | 2.5 nM | Human | (Quan et al., 2005) |

Table 2: Selectivity of Razaxaban against Other Serine Proteases

| Enzyme | Ki (nM) | Selectivity (fold vs. Factor Xa) | Reference |

| Trypsin | > 10,000 | > 90,000 | (Quan et al., 2005) |

| Thrombin | 1,500 | ~13,600 | (Quan et al., 2005) |

| Plasmin | > 10,000 | > 90,000 | (Quan et al., 2005) |

| Activated Protein C | 8,000 | ~72,700 | (Quan et al., 2005) |

Table 3: In Vitro and Ex Vivo Anticoagulant Activity of Razaxaban

| Assay | Effect | Species | Conditions | Reference |

| Prothrombin Time (PT) | 2.3-fold increase | Rabbit | 3 mg/kg/h IV | (Wong et al., 2007)[6] |

| Activated Partial Thromboplastin Time (aPTT) | 2.2-fold increase | Rabbit | 3 mg/kg/h IV | (Wong et al., 2007)[6] |

| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h | Rabbit | Electrolytic injury model | (Wong et al., 2007)[6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Factor Xa Inhibition Assay (Ki Determination)

-

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of purified human Factor Xa on a chromogenic substrate.

-

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

This compound

-

96-well microplate reader

-

-

Protocol:

-

A solution of human Factor Xa is prepared in the assay buffer.

-

Serial dilutions of Razaxaban are prepared in the assay buffer.

-

In a 96-well plate, Factor Xa is pre-incubated with varying concentrations of Razaxaban for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using Cheng-Prusoff equation if the inhibition is competitive and the IC50 is determined.

-

Prothrombin Time (PT) Assay

-

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation in plasma after the addition of thromboplastin and calcium.

-

Materials:

-

Citrated plasma (from the species of interest)

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

-

-

Protocol:

-

Platelet-poor plasma is obtained by centrifugation of citrated whole blood.

-

The plasma sample is pre-warmed to 37°C.

-

The thromboplastin reagent is added to the plasma.

-

After a brief incubation, the clotting reaction is initiated by the addition of CaCl2.

-

The time to fibrin clot formation is measured using a coagulometer.

-

For in vitro studies, Razaxaban is spiked into the plasma at various concentrations. For ex vivo studies, blood is drawn from animals or humans dosed with Razaxaban.

-

Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator, phospholipids, and calcium to plasma.

-

Materials:

-

Citrated plasma

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

-

-

Protocol:

-

Platelet-poor plasma is prepared as in the PT assay.

-

The plasma is incubated with the aPTT reagent at 37°C for a specified time to allow for the activation of contact factors.

-

Clotting is initiated by the addition of CaCl2.

-

The time to clot formation is recorded.

-

As with the PT assay, the effect of Razaxaban is assessed by in vitro spiking or ex vivo analysis of plasma from dosed subjects.

-

Visualizing Experimental and Logical Workflows

Conclusion

This compound exemplifies a highly potent and selective direct inhibitor of Factor Xa. Its mechanism of action, centered on the reversible and competitive binding to the enzyme's active site, provides a clear rationale for its anticoagulant effects. While the clinical development of Razaxaban was halted, the extensive preclinical data and the understanding of its molecular interactions with Factor Xa continue to be of significant value to the scientific community. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of antithrombotic drug discovery, offering insights that can inform the development of the next generation of safer and more effective anticoagulants.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Razaxaban Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razaxaban Hydrochloride (DPC-906, BMS-561389) is a potent, selective, and orally bioavailable inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Developed as a potential antithrombotic agent, its discovery marked a significant advancement in the pursuit of novel oral anticoagulants. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It includes a summary of its inhibitory potency and selectivity, pharmacokinetic profile, and findings from clinical trials. Detailed experimental protocols for its synthesis and key biological assays are also presented, alongside visualizations of its mechanism and development workflow.

Introduction

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa (FXa) occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for the development of anticoagulants.[1] Direct FXa inhibitors, such as those in the "-xaban" class, offer a promising therapeutic alternative to traditional anticoagulants like warfarin and heparin, with the potential for a more predictable pharmacokinetic and pharmacodynamic profile, fixed-dosing, and a reduced need for routine monitoring.[2]

Razaxaban emerged from a research program aimed at optimizing a series of pyrazole-based FXa inhibitors.[3] The key innovation in its design was the incorporation of an aminobenzisoxazole moiety as the P1 ligand, which was found to significantly improve selectivity for FXa over other serine proteases like trypsin and plasma kallikrein.[3] Further optimization of the P4 moiety led to enhanced permeability and reduced protein binding, culminating in the selection of Razaxaban for clinical development.[3]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide hydrochloride |

| Molecular Formula | C24H21ClF4N8O2 |

| Molecular Weight | 564.93 g/mol |

| CAS Number | 405940-76-3 (HCl salt) |

| Appearance | White to off-white solid |

Mechanism of Action

Razaxaban is a direct, competitive inhibitor of Factor Xa.[4] By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade and reducing fibrin clot formation.

Figure 1: Razaxaban's inhibition of Factor Xa in the coagulation cascade.

Biological Activity and Selectivity

Razaxaban is a highly potent inhibitor of Factor Xa. The introduction of the aminobenzisoxazole group as the P1 ligand was a key factor in improving its selectivity against other serine proteases.

| Enzyme | Inhibition (Ki or IC50) | Selectivity vs. Factor Xa |

| Factor Xa | Potent inhibition (specific value not publicly available) | - |

| Trypsin | Significantly less potent inhibition compared to Factor Xa | High |

| Plasma Kallikrein | Significantly less potent inhibition compared to Factor Xa | High |

Pharmacokinetics

Studies in healthy volunteers have demonstrated that Razaxaban is well-absorbed orally, with a predictable pharmacokinetic profile.

| Parameter | Value (for single doses of 10-200 mg) |

| Tmax (Time to Maximum Concentration) | 1 - 6 hours |

| Cmax (Maximum Concentration) | Dose-proportional increase |

| AUC (Area Under the Curve) | Dose-proportional increase |

| Steady State | Achieved within 3-4 days with multiple doses |

Clinical Trials

Razaxaban advanced to Phase II clinical trials for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery.

| Dose of Razaxaban (twice daily) | Incidence of VTE | Incidence of Major Bleeding |

| 25 mg | Lower than enoxaparin | Not reported |

| 50 mg | Lower than enoxaparin | Increased |

| 75 mg | Lower than enoxaparin | Increased |

| 100 mg | Lower than enoxaparin | Increased |

| Enoxaparin (control) | Higher than all Razaxaban doses | Baseline |

While Razaxaban showed a dose-dependent reduction in the incidence of VTE compared to the standard of care, enoxaparin, the three higher doses were associated with a significant increase in major bleeding events.[5] This led to the premature termination of these study arms and ultimately the discontinuation of Razaxaban's clinical development.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general synthetic scheme is outlined below, based on patent literature.[5]

Figure 2: General synthetic workflow for this compound.

Detailed Protocol (Illustrative, based on general procedures):

-

Preparation of the Pyrazole Carboxylic Acid Intermediate:

-

A suitable hydrazine derivative is reacted with a 1,3-dicarbonyl compound in a condensation reaction.

-

The resulting intermediate undergoes cyclization to form the pyrazole ring system.

-

The ester group on the pyrazole is then hydrolyzed to yield the corresponding carboxylic acid.

-

-

Preparation of the Aminobenzisoxazole Aniline Intermediate:

-

The synthesis of this intermediate typically involves multiple steps, starting from commercially available substituted anilines and benzonitriles.

-

Key steps may include nitration, reduction, and the formation of the isoxazole ring.

-

-

Amide Coupling and Salt Formation:

-

The pyrazole carboxylic acid and the aminobenzisoxazole aniline are coupled using a standard peptide coupling reagent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM).

-

The resulting Razaxaban free base is purified by chromatography.

-

The purified free base is dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a solution of hydrochloric acid in an ethereal solvent to precipitate this compound.

-

The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

-

Factor Xa Inhibition Assay

The inhibitory activity of Razaxaban against Factor Xa can be determined using a fluorometric assay.

Figure 3: Experimental workflow for Factor Xa inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human Factor Xa in a suitable assay buffer (e.g., Tris-HCl with NaCl, CaCl2, and BSA).

-

Prepare a stock solution of a fluorogenic Factor Xa substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC) in DMSO or assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of the Factor Xa enzyme solution to each well.

-

Add the diluted Razaxaban solutions to the wells to achieve a range of final concentrations. Include wells with vehicle control (no inhibitor).

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Determine the initial rate of the enzymatic reaction for each concentration of Razaxaban by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of Razaxaban relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Razaxaban concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Conclusion

This compound was a promising, potent, and selective oral Factor Xa inhibitor that demonstrated efficacy in preclinical and early clinical studies for the prevention of venous thromboembolism. Its discovery highlighted the potential of targeting Factor Xa for oral anticoagulation and provided valuable insights into the structure-activity relationships of pyrazole-based inhibitors. However, the dose-limiting bleeding observed in its Phase II clinical trial ultimately led to the discontinuation of its development. The journey of Razaxaban, from its rational design and synthesis to its clinical evaluation, serves as an important case study in the development of novel anticoagulants and underscores the critical balance between antithrombotic efficacy and bleeding risk.

References

- 1. Crystallographic analysis of potent and selective factor Xa inhibitors complexed to bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based Rationales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103951661B - A kind of preparation method of razaxaban - Google Patents [patents.google.com]

Preclinical Pharmacology of Razaxaban Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of Razaxaban Hydrochloride, a direct, selective, and orally bioavailable inhibitor of Factor Xa (FXa). The information presented herein is intended to support further research and development efforts in the field of anticoagulation.

Introduction

This compound is a small molecule antithrombotic agent that functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1] Its development was aimed at providing a therapeutic alternative to traditional anticoagulants, offering a more predictable pharmacokinetic and pharmacodynamic profile. This document summarizes the key preclinical findings that have characterized the pharmacological properties of Razaxaban.

Mechanism of Action

Razaxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting both free and clot-bound Factor Xa, as well as FXa within the prothrombinase complex.[2][3][4] Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge.[2][5][6] By inhibiting FXa, Razaxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2][5] This, in turn, prevents the thrombin-mediated conversion of fibrinogen to fibrin, the essential protein meshwork of a blood clot.[7]

Pharmacodynamics

The pharmacodynamic effects of Razaxaban have been evaluated in various in vitro and in vivo models, demonstrating its potent and selective anticoagulant activity.

In Vitro Studies

Table 1: In Vitro Effects of Razaxaban

| Parameter | Species | Matrix | Value | Reference |

| Platelet Aggregation (ADP, γ-thrombin, collagen) | Rabbit | Platelet-rich plasma | No effect up to 10 µM | [9] |

In Vivo Studies

Preclinical in vivo studies in animal models have demonstrated the antithrombotic efficacy of Razaxaban.

Table 2: In Vivo Antithrombotic Efficacy of Razaxaban in a Rabbit Arterial Thrombosis Model

| Dose (IV) | Antithrombotic Efficacy | aPTT Increase (fold) | PT Increase (fold) | ex vivo FXa Inhibition | Reference |

| 0.22 ± 0.05 mg/kg/h | ED50 | - | - | - | [9] |

| 3 mg/kg/h | Full | 2.2 ± 0.1 | 2.3 ± 0.1 | 91 ± 5% | [9] |

ED50: Effective dose for 50% of the maximal effect; aPTT: Activated partial thromboplastin time; PT: Prothrombin time.

These studies also indicated that Razaxaban, at effective antithrombotic doses, did not significantly affect ex vivo thrombin activity, further highlighting its selectivity for Factor Xa.[9]

Pharmacokinetics

The pharmacokinetic profile of Razaxaban has been characterized by its oral bioavailability and metabolism.

Absorption and Bioavailability

Razaxaban is orally bioavailable, a key characteristic for its development as a convenient therapeutic agent.[2][8] In healthy human volunteers, Razaxaban was well absorbed, reaching maximal plasma concentrations between 1 and 6 hours after oral administration.[10]

Metabolism

The primary metabolic pathway for Razaxaban involves the reduction of its isoxazole ring, leading to the formation of a stable benzamidine metabolite (M1).[2] This metabolic process is catalyzed by NADH-dependent reductases in the liver and potentially by intestinal microflora.[2]

Excretion

Biliary excretion is the major elimination pathway for Razaxaban and its metabolites.[2]

Experimental Protocols

Rabbit Arterial Thrombosis Model

This model was utilized to assess the antithrombotic efficacy of Razaxaban.[9]

-

Animal Preparation: Male New Zealand White rabbits are anesthetized.

-

Surgical Procedure: The carotid artery is isolated, and an electrolytic injury is induced to stimulate thrombus formation.

-

Drug Administration: Razaxaban is administered via intravenous infusion starting 1 hour before the arterial injury and continuing throughout the experiment.[9]

-

Efficacy Measurement: Carotid blood flow is continuously monitored as a marker of the antithrombotic effect.[9]

-

Ex Vivo Analysis: Blood samples are collected to measure ex vivo coagulation parameters, including aPTT, PT, and Factor Xa activity.[9]

Rabbit Cuticle Bleeding Time Model

This model was used to evaluate the bleeding liability of Razaxaban.[9]

-

Animal Preparation: Rabbits are anesthetized as described above.

-

Procedure: A standardized transection of the cuticle is performed.

-

Drug Administration: Razaxaban is infused intravenously as in the thrombosis model.[9]

-

Bleeding Measurement: The time until cessation of bleeding is recorded.

Safety Pharmacology

Preclinical safety pharmacology studies are crucial to assess the potential adverse effects of a drug candidate. In the case of Razaxaban, bleeding is the primary on-target safety concern. The rabbit cuticle bleeding time model showed that at therapeutic doses, the increase in bleeding time was manageable.[9] Furthermore, combination therapy studies with antiplatelet agents like aspirin and clopidogrel indicated that low-dose Razaxaban could enhance antithrombotic efficacy without significantly increasing bleeding liability.[9]

Conclusion

The preclinical data for this compound characterize it as a potent, selective, and orally bioavailable direct Factor Xa inhibitor. It has demonstrated significant antithrombotic efficacy in relevant animal models with a manageable bleeding profile. These findings provided a strong rationale for its clinical development as a novel anticoagulant for the prevention and treatment of thromboembolic disorders. Further research can build upon this foundation to explore its full therapeutic potential and optimize its clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 7. google.com [google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Characterization of Razaxaban Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razaxaban Hydrochloride (formerly known as DPC 906 or BMS-561389) is a potent, selective, and orally bioavailable small-molecule direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] Developed as a next-generation anticoagulant, its characterization has provided significant insights into the therapeutic potential of direct FXa inhibition. Though its clinical development was discontinued, Razaxaban was a pivotal compound that helped validate the effectiveness of this mechanism of action.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of Razaxaban, detailing its mechanism of action, biochemical potency, anticoagulant activity, and the experimental protocols used for its evaluation.

Mechanism of Action

Razaxaban exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of Factor Xa.[5] This inhibition occurs without the need for a cofactor like antithrombin. Factor Xa occupies a central position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen into fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, Razaxaban effectively blocks the amplification of thrombin generation, thereby reducing fibrin formation and preventing thrombosis.[4]

References

Razaxaban Hydrochloride's Affinity for Factor Xa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the binding affinity of Razaxaban Hydrochloride to its target, Factor Xa (FXa). Razaxaban is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By directly binding to FXa, Razaxaban effectively blocks the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect.

Quantitative Binding Affinity Data

The binding affinity of Razaxaban for Factor Xa has been quantified, demonstrating its high potency. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a stronger affinity.

| Compound | Parameter | Value (nM) | Organism |

| Razaxaban | Ki | 0.19 | Human |

Data sourced from DrugBank.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

The determination of the binding affinity of a Factor Xa inhibitor like Razaxaban is commonly performed using a chromogenic assay. This method measures the residual activity of Factor Xa after incubation with the inhibitor.

Principle:

The assay relies on a specific chromogenic substrate for Factor Xa. When cleaved by active Factor Xa, the substrate releases a colored product (p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm).[2][3][4] The presence of an inhibitor reduces the amount of active Factor Xa, leading to a decrease in color development. The degree of inhibition is proportional to the concentration of the inhibitor.

Materials:

-

Purified human Factor Xa

-

This compound (or other test inhibitor)

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the Razaxaban stock solution in assay buffer to create a range of inhibitor concentrations.

-

Prepare solutions of human Factor Xa and the chromogenic substrate in assay buffer at their optimal concentrations.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add a fixed volume of the assay buffer.

-

Add a small volume of the various concentrations of Razaxaban (or a vehicle control for the uninhibited reaction).

-

Add a fixed amount of human Factor Xa to each well and incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of color development) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

Visualizations

Signaling Pathway: Coagulation Cascade and Factor Xa Inhibition

Caption: Inhibition of the coagulation cascade by Razaxaban.

Experimental Workflow: Chromogenic Factor Xa Inhibition Assay

Caption: Workflow for determining Factor Xa inhibition.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Razaxaban Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razaxaban Hydrochloride (formerly DPC906) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed as an anticoagulant for the prevention and treatment of thromboembolic disorders, its clinical development was ultimately discontinued due to an unfavorable bleeding profile at higher, more effective doses. This guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for Razaxaban, compiled from preclinical and clinical studies. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action

Razaxaban is a small molecule that directly and competitively inhibits Factor Xa, both in its free form and when incorporated into the prothrombinase complex. By binding to the active site of FXa, Razaxaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final protease in the coagulation cascade responsible for converting fibrinogen to fibrin, the essential component of a blood clot. The inhibition of FXa by Razaxaban effectively attenuates the amplification of thrombin generation, thereby exerting its anticoagulant effect.

Signaling Pathway of the Coagulation Cascade and Razaxaban's Site of Action

The following diagram illustrates the classical coagulation cascade, highlighting the intrinsic, extrinsic, and common pathways. Razaxaban's point of intervention is explicitly shown.

Figure 1: Coagulation Cascade and Razaxaban's Mechanism of Action. This diagram illustrates the activation of the intrinsic and extrinsic pathways, their convergence on the common pathway, and the ultimate formation of a stable fibrin clot. Razaxaban directly inhibits Factor Xa, a key component of the prothrombinase complex, thereby preventing the conversion of prothrombin to thrombin.

Pharmacokinetics

Razaxaban is well-absorbed after oral administration, with dose-proportional increases in exposure. Steady-state plasma concentrations are typically achieved within 3 to 4 days of multiple dosing.

Pharmacokinetic Parameters in Healthy Volunteers

The following table summarizes the key pharmacokinetic parameters of Razaxaban observed in a study with healthy volunteers. It is important to note that detailed, peer-reviewed publications with comprehensive pharmacokinetic data tables are limited due to the discontinuation of the drug's development.

| Parameter | Single Dose (10-200 mg) | Multiple Dose (25-100 mg, Q12h or Q24h for 5 days) |

| Tmax (hours) | 1 - 6 | Not explicitly reported |

| Cmax | Dose-related proportional increases | Dose-related proportional increases |

| AUC | Dose-related proportional increases | Dose-related proportional increases |

| Steady State | N/A | Achieved within 3-4 days |

Table 1: Summary of Pharmacokinetic Parameters of Razaxaban in Healthy Volunteers. Data is derived from a single clinical study and presented as ranges or qualitative descriptions.

Pharmacodynamics

Razaxaban demonstrates predictable, dose-related changes in markers of antithrombotic activity. Its primary pharmacodynamic effects are the inhibition of Factor Xa activity and the prolongation of clotting times.

Pharmacodynamic Effects in Healthy Volunteers

The table below outlines the pharmacodynamic effects of Razaxaban in healthy volunteers.

| Parameter | Single Dose (10-200 mg) | Multiple Dose (25-100 mg, Q12h or Q24h for 5 days) |

| Factor Xa Inhibition | Concentration and dose-related changes | Median of 83% at 100 mg Q12h; Median of 93% at 200 mg Q24h |

| Factor X Deficiency | Concentration and dose-related changes | Median of 90% at 100 mg Q12h; Median of 96% at 200 mg Q24h |

| Prothrombin Time (PT) | Prolonged | Not explicitly reported in detail |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Not explicitly reported in detail |

| Bleeding Time | No clinically significant changes | Not explicitly reported |

Table 2: Summary of Pharmacodynamic Effects of Razaxaban in Healthy Volunteers.

Preclinical Pharmacodynamics in a Rabbit Model of Arterial Thrombosis

A study in a rabbit model of electrolytic injury-induced carotid artery thrombosis provided the following pharmacodynamic data:

| Parameter | Result |

| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) |

| Ex vivo Factor Xa Inhibition (at 3 mg/kg/h IV) | 91 ± 5% |

| Ex vivo aPTT Prolongation (at 3 mg/kg/h IV) | 2.2 ± 0.1-fold increase |

| Ex vivo PT Prolongation (at 3 mg/kg/h IV) | 2.3 ± 0.1-fold increase |

Table 3: Preclinical Pharmacodynamic Profile of Razaxaban in a Rabbit Model.

Clinical Trials and Safety

A Phase II, randomized, double-blind, dose-response study evaluated Razaxaban for the prevention of deep vein thrombosis in patients undergoing knee replacement surgery. While increasing doses of Razaxaban showed improved efficacy compared to the comparator, enoxaparin, the three higher dose arms (50 mg, 75 mg, and 100 mg twice daily) were prematurely terminated due to an increase in major bleeding events. This unfavorable risk-benefit profile led to the discontinuation of Razaxaban's clinical development.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of Razaxaban and other Factor Xa inhibitors.

Chromogenic Anti-Factor Xa Assay

This assay quantifies the inhibitory effect of a substance on Factor Xa activity.

Figure 2: Chromogenic Anti-Factor Xa Assay Workflow. This diagram outlines the key steps in determining the Factor Xa inhibitory activity of Razaxaban in a plasma sample.

Protocol:

-

Sample Preparation: Obtain citrated platelet-poor plasma from subjects administered with Razaxaban.

-

Reagent Addition: Add a known excess amount of purified Factor Xa to the plasma sample.

-

Incubation: Incubate the mixture for a specified time at 37°C to allow Razaxaban to bind to and inhibit Factor Xa.

-

Substrate Addition: Add a chromogenic substrate specific for Factor Xa.

-

Color Development: Any residual, unbound Factor Xa will cleave the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), leading to a change in the absorbance of the solution.

-

Measurement: Measure the absorbance of the sample at 405 nm using a spectrophotometer.

-

Calculation: The amount of color produced is inversely proportional to the concentration of Razaxaban in the plasma. The percentage of Factor Xa inhibition is calculated by comparing the absorbance of the test sample to that of a control sample without the inhibitor.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Protocol:

-

Sample Preparation: Obtain citrated platelet-poor plasma.

-

Reagent Addition: Add a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium chloride to the plasma sample to initiate coagulation.

-

Clot Detection: Measure the time (in seconds) it takes for a fibrin clot to form. This can be done using manual, semi-automated, or automated coagulometers that detect changes in optical density or mechanical viscosity.

-

Reporting: The result is reported in seconds and can also be expressed as an International Normalized Ratio (INR) for patients on vitamin K antagonists, although INR is not a reliable measure for direct Factor Xa inhibitors.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the function of the intrinsic and common pathways of the coagulation cascade.

Protocol:

-

Sample Preparation: Obtain citrated platelet-poor plasma.

-

Reagent Addition and Incubation: Add an activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and a phospholipid reagent to the plasma and incubate for a specific period at 37°C.

-

Initiation of Coagulation: Add calcium chloride to the mixture to initiate coagulation.

-

Clot Detection: Measure the time (in seconds) required for a fibrin clot to form.

-

Reporting: The result is reported in seconds.

Rabbit Model of Arterial Thrombosis (Electrolytic Injury)

This in vivo model is used to evaluate the antithrombotic efficacy of compounds.

Figure 3: Rabbit Arterial Thrombosis Model Workflow. This flowchart details the experimental procedure for inducing thrombosis in a rabbit carotid artery and evaluating the efficacy of an antithrombotic agent like Razaxaban.

Protocol:

-

Animal Preparation: Anesthetize a male New Zealand White rabbit. Surgically expose the carotid artery.

-

Drug Administration: Administer Razaxaban or a vehicle control intravenously.

-

Thrombosis Induction: Induce an electrolytic injury to the arterial wall by applying a small electrical current. This denudes the endothelium and initiates thrombus formation.

-

Monitoring: Monitor blood flow through the artery using a flow probe to determine the time to vessel occlusion.

-

Thrombus Evaluation: At the end of the experiment, excise the arterial segment and weigh the formed thrombus.

-

Blood Sampling: Collect blood samples for ex vivo analysis of coagulation parameters (PT, aPTT, anti-Xa activity).

Conclusion

This compound is a direct Factor Xa inhibitor with predictable pharmacokinetics and dose-dependent pharmacodynamic effects. While it showed promise as an oral anticoagulant, its clinical development was halted due to an unacceptable bleeding risk at doses required for optimal antithrombotic efficacy. The data and experimental protocols presented in this guide provide a valuable technical resource for the scientific community, offering insights into the preclinical and early clinical evaluation of a direct Factor Xa inhibitor and highlighting the critical importance of the therapeutic window in the development of novel anticoagulants.

Razaxaban Hydrochloride: A Technical Guide for Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razaxaban Hydrochloride (formerly DPC906) is a potent, selective, and orally bioavailable small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its high affinity and specificity for FXa make it a valuable research tool for investigating the intricacies of hemostasis and thrombosis. This technical guide provides an in-depth overview of Razaxaban's mechanism of action, its application in coagulation studies, and detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

Razaxaban acts as a direct inhibitor of Factor Xa, binding to its active site with high affinity.[1] By inhibiting FXa, Razaxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the final common pathway of the coagulation cascade. This ultimately leads to a reduction in fibrin formation and thrombus development. The inhibitory constant (Ki) of Razaxaban for human Factor Xa has been reported to be 0.19 nM, indicating a very high binding affinity.

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by Razaxaban.

Quantitative Data

The following tables summarize key quantitative data for Razaxaban, providing a basis for its use in experimental design.

Table 1: In Vitro and Preclinical Efficacy of Razaxaban

| Parameter | Value | Species | Source |

| Factor Xa Inhibition (Ki) | 0.19 nM | Human | DrugBank |

| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) | Rabbit | [2] |

| Ex Vivo Factor Xa Inhibition | 91 ± 5% at 3 mg/kg/h (IV) | Rabbit | [2] |

| aPTT Prolongation | 2.2 ± 0.1-fold at 3 mg/kg/h (IV) | Rabbit | [2] |

| PT Prolongation | 2.3 ± 0.1-fold at 3 mg/kg/h (IV) | Rabbit | [2] |

Table 2: Illustrative Pharmacokinetic Parameters of Oral Factor Xa Inhibitors in Humans (Single Ascending Dose Studies)

Note: Specific, detailed pharmacokinetic data from Razaxaban clinical trials are not publicly available in a tabulated format. The following data for Apixaban, another direct oral Factor Xa inhibitor, is provided for illustrative purposes to guide researchers on the expected profile of this class of drugs.

| Dose | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 0.5 mg (solution) | 10.1 ± 2.2 | 52.8 ± 12.0 | 1.8 ± 0.4 | 4.3 ± 1.1 |

| 1.25 mg (solution) | 24.3 ± 6.0 | 139 ± 22 | 1.5 ± 0.5 | 3.6 ± 0.8 |

| 2.5 mg (solution) | 45.1 ± 12.0 | 287 ± 53 | 1.8 ± 0.4 | 6.8 ± 2.6 |

| 5 mg (tablet) | 59.8 ± 13.9 | 636 ± 141 | 3.3 ± 0.8 | 11.1 ± 4.5 |

| 10 mg (tablet) | 103 ± 27 | 1170 ± 290 | 2.8 ± 0.9 | 13.9 ± 7.2 |

| 25 mg (tablet) | 185 ± 58 | 2410 ± 620 | 2.5 ± 0.5 | 15.3 ± 8.1 |

| 50 mg (tablet) | 321 ± 91 | 4260 ± 1130 | 2.8 ± 0.7 | 26.8 ± 16.4 |

Data for Apixaban from a single ascending-dose study in healthy subjects.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticoagulant effects of Razaxaban.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay determines the inhibitory potency of Razaxaban on purified human Factor Xa.

Materials:

-

This compound

-

Purified human Factor Xa

-

Factor Xa chromogenic substrate (e.g., S-2222)

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator at 37°C

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Razaxaban in a suitable solvent (e.g., DMSO) and create serial dilutions in TBS.

-

Dilute human Factor Xa in TBS to a working concentration.

-

Prepare the chromogenic substrate according to the manufacturer's instructions.

-

-

Assay:

-

In a 96-well plate, add 20 µL of each Razaxaban dilution or vehicle control to triplicate wells.

-

Add 40 µL of the diluted Factor Xa solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 40 µL of the pre-warmed chromogenic substrate to each well to start the reaction.

-

Immediately begin reading the absorbance at 405 nm in a microplate reader at 37°C, taking readings every minute for 10-15 minutes (kinetic method), or stop the reaction after a fixed time with acetic acid and read the endpoint absorbance.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (Vmax) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each Razaxaban concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Razaxaban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

This compound

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride (CaCl2)

-

Coagulometer or water bath at 37°C and stopwatch

-

Test tubes

Procedure:

-

Sample Preparation:

-

Prepare dilutions of Razaxaban in PPP to achieve the desired final concentrations. Include a vehicle control.

-

-

Assay:

-

Pipette 100 µL of the PPP sample (with or without Razaxaban) into a test tube.

-

Add 100 µL of the pre-warmed aPTT reagent.

-

Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).

-

Forcibly add 100 µL of pre-warmed 0.025 M CaCl2 to the tube and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form. This can be done visually by tilting the tube or automatically with a coagulometer.

-

-

Data Analysis:

-

Compare the clotting times of samples containing Razaxaban to the vehicle control to determine the fold-increase in aPTT.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

This compound

-

PT reagent (thromboplastin with calcium)

-

Coagulometer or water bath at 37°C and stopwatch

-

Test tubes

Procedure:

-

Sample Preparation:

-

Prepare dilutions of Razaxaban in PPP to achieve the desired final concentrations. Include a vehicle control.

-

-

Assay:

-

Pipette 100 µL of the PPP sample (with or without Razaxaban) into a test tube.

-

Incubate the tube at 37°C for 1-2 minutes.

-

Forcibly add 200 µL of the pre-warmed PT reagent to the tube and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form.

-

-

Data Analysis:

-

Compare the clotting times of samples containing Razaxaban to the vehicle control to determine the fold-increase in PT.

-

In Vivo Rabbit Model of Arterial Thrombosis

This model assesses the antithrombotic efficacy of Razaxaban in a living system.

Materials:

-

New Zealand White rabbits

-

Anesthetics (e.g., ketamine, xylazine)

-

Surgical instruments

-

Electromagnetic flow probe and meter

-

Bipolar electrode and constant current source

-

This compound for injection

-

Vehicle control solution

Procedure:

-

Animal Preparation:

-

Anesthetize the rabbit according to an approved protocol.

-

Surgically expose one of the carotid arteries.

-

Place an electromagnetic flow probe around the artery to measure baseline blood flow.

-

-

Drug Administration:

-

Administer Razaxaban or vehicle as an intravenous bolus followed by a continuous infusion to achieve and maintain steady-state plasma concentrations.

-

-

Thrombosis Induction:

-

After a set period of drug infusion, induce thrombosis by applying a low electrical current (e.g., 4 mA for 3 minutes) to the arterial wall using a bipolar electrode.

-

-

Monitoring and Endpoint Measurement:

-

Continuously monitor carotid blood flow for a defined period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.

-

At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and weigh the thrombus.

-

-

Data Analysis:

-

Compare the carotid blood flow and thrombus weight between the Razaxaban-treated groups and the vehicle control group to determine the antithrombotic efficacy.

-

Conclusion

This compound is a highly selective and potent direct Factor Xa inhibitor that serves as an invaluable tool for researchers in the fields of coagulation, hemostasis, and thrombosis. Its well-defined mechanism of action and predictable anticoagulant effects, as demonstrated in preclinical and early clinical studies, allow for the precise investigation of the role of Factor Xa in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for utilizing Razaxaban to further elucidate the complexities of the coagulation system and to evaluate novel antithrombotic strategies. While the development of Razaxaban for clinical use was discontinued, its properties as a research compound remain highly relevant for advancing our understanding of thromboembolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, pharmacokinetics and pharmacodynamics of single/multiple doses of the oral, direct Factor Xa inhibitor rivaroxaban in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Razaxaban Hydrochloride in Thrombosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razaxaban Hydrochloride (formerly DPC906 and BMS-561389) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed as a potential antithrombotic agent for the prevention and treatment of venous and arterial thrombosis, Razaxaban demonstrated efficacy in preclinical thrombosis models.[1] However, its clinical development was halted due to an increased risk of bleeding observed in a Phase II clinical trial.[3] This technical guide provides an in-depth overview of the preclinical and clinical data on Razaxaban, with a focus on its role in various thrombosis models. The information is presented with detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key pathways and workflows to support researchers and professionals in the field of antithrombotic drug development.

Mechanism of Action

Razaxaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting Factor Xa.[4] FXa occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways.[5] It is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1][6] Thrombin is the final effector serine protease in the coagulation cascade, catalyzing the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable fibrin clot.[6] By inhibiting FXa, Razaxaban effectively blocks the amplification of thrombin generation, thereby preventing the formation of thrombi.[5][6]

Signaling Pathway: The Coagulation Cascade and the Role of Razaxaban

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of Razaxaban.

Preclinical Studies in Thrombosis Models

Razaxaban has been evaluated in various preclinical models of thrombosis, demonstrating its antithrombotic efficacy. The most detailed publicly available data comes from a rabbit model of electrolytic injury-induced carotid artery thrombosis.[7][8]

Rabbit Arterial Thrombosis Model

Experimental Protocol: Electrolytic Injury-Induced Carotid Artery Thrombosis in Rabbits

This model is designed to assess the efficacy of antithrombotic agents in preventing the formation of an occlusive thrombus in an artery following endothelial injury.[7][8][9]

-

Animal Model: Male New Zealand White rabbits are used.

-

Anesthesia: Anesthesia is induced and maintained, for example, with ketamine and xylazine.[9]

-

Surgical Preparation: The carotid artery is surgically exposed. A flow probe is placed around the artery to continuously monitor blood flow.

-

Thrombosis Induction: Thrombosis is induced by electrical stimulation of the carotid artery (e.g., 3 minutes at 4 mA) using an external bipolar electrode. This electrolytic injury damages the endothelium, exposing subendothelial collagen and tissue factor, which initiates thrombus formation.[9]

-

Drug Administration: Razaxaban or vehicle is administered via intravenous (IV) infusion, starting before the arterial injury and continuing throughout the experiment.[7][8]

-

Efficacy Endpoint: The primary endpoint is the maintenance of carotid blood flow, which is inversely proportional to the degree of thrombotic occlusion.[7][8] Other endpoints can include the final weight of the thrombus.[10]

-

Safety Endpoint: Bleeding liability is assessed in a separate model, such as the cuticle bleeding time model.[7][8]

Quantitative Data from Rabbit Arterial Thrombosis Model

The following tables summarize the quantitative data for Razaxaban in the rabbit arterial thrombosis model.[7][8]

Table 1: Antithrombotic Potency of Razaxaban

| Parameter | Value |

| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) |

ED50: The dose required to produce a 50% antithrombotic effect.

Table 2: Ex Vivo Effects of Razaxaban on Coagulation Parameters at a Fully Efficacious Dose (3 mg/kg/h IV)

| Parameter | Fold Increase vs. Control | % Inhibition |

| Activated Partial Thromboplastin Time (aPTT) | 2.2 ± 0.1-fold | N/A |

| Prothrombin Time (PT) | 2.3 ± 0.1-fold | N/A |

| Factor Xa Activity | N/A | 91 ± 5% |

| Thrombin Activity | No significant effect | N/A |

Table 3: Effect of Razaxaban in Combination with Antiplatelet Agents

| Treatment | Increase in Blood Flow (%) |

| Aspirin + Clopidogrel (dual therapy) | 38 ± 5% |

| Razaxaban + Aspirin + Clopidogrel (triple therapy) | 75 ± 5% |

Note: These combination studies were performed using marginally effective doses of each agent to assess for additive or synergistic effects.[7][8]

Venous Thrombosis Models

While specific preclinical studies detailing the protocol and quantitative outcomes of Razaxaban in venous thrombosis models are not extensively available in the public domain, it has been reported that Razaxaban demonstrated potent antithrombotic efficacy in animal models of deep vein thrombosis (DVT).[1] For context, a common method for inducing venous thrombosis in rabbits involves stasis and hypercoagulability, for example, by ligating a vein segment and injecting a thrombogenic substance.[4]

In Vitro Assays

Factor Xa Inhibition Assay

Experimental Protocol: Chromogenic Anti-Xa Assay

This assay is a functional test that measures the activity of FXa and its inhibition by substances like Razaxaban.[2][11][12]

-

Principle: The assay measures the residual activity of a known amount of FXa after incubation with the test plasma containing the inhibitor.

-

Procedure: a. Patient or test plasma containing the FXa inhibitor is incubated with a known excess amount of Factor Xa. b. The inhibitor in the plasma forms a complex with FXa, neutralizing a portion of it. c. A chromogenic substrate specific for FXa is added. d. The residual, active FXa cleaves the chromogenic substrate, releasing a colored compound (chromophore). e. The color intensity is measured spectrophotometrically and is inversely proportional to the concentration of the FXa inhibitor in the plasma.[12]

-

Standard Curve: A standard curve is generated using known concentrations of the specific anticoagulant to quantify the inhibitor concentration in the test sample.[12]

Platelet Aggregation Assay

Experimental Protocol: Light Transmission Aggregometry (LTA)

This "gold standard" assay measures the aggregation of platelets in response to various agonists.[13]

-

Principle: As platelets aggregate in platelet-rich plasma (PRP), the turbidity of the sample decreases, allowing more light to pass through. This change in light transmission is measured over time.

-

Procedure: a. Platelet-rich plasma is prepared from a whole blood sample. b. The PRP is placed in a cuvette in an aggregometer. c. A platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) is added to the PRP to induce aggregation.[14] d. Light transmission through the sample is continuously monitored and recorded, generating an aggregation curve.

-

Results: Razaxaban, at concentrations up to 10 µM, did not directly alter in vitro platelet aggregation in response to ADP, γ-thrombin, or collagen.[7][8] This is expected, as its mechanism of action is on the coagulation cascade, not directly on platelet function. However, by inhibiting thrombin generation, FXa inhibitors can indirectly affect platelet activation.[15][16][17]

Clinical Studies

Razaxaban advanced to Phase II clinical trials for the prevention of DVT in patients undergoing elective knee replacement surgery.[1][18]

Phase II Study in Knee Replacement Surgery

Study Design

-

Objective: To evaluate the dose-response of Razaxaban for the prevention of DVT after total knee arthroplasty.

-

Design: A randomized, double-blind, parallel-group, dose-ranging study.[18]

-

Patient Population: Patients undergoing elective knee replacement surgery.

-

Intervention: Four different doses of Razaxaban were evaluated against a comparator (e.g., enoxaparin).[3]

-

Primary Efficacy Endpoint: A composite of venographically detected DVT and symptomatic VTE.[1]

-

Primary Safety Endpoint: Major bleeding events.[1]

Quantitative Data from Phase II Study

Table 4: Efficacy and Safety of Razaxaban vs. Enoxaparin in DVT Prophylaxis

| Treatment Group | Incidence of DVT and Symptomatic VTE (%) | Rate of Major Bleeding (%) |

| Razaxaban (lowest dose) | 8.6% | 0.7% |

| Enoxaparin | 15.9% | 0% |

Outcome of Clinical Development

While the study showed a significant reduction in thromboembolic events with increasing doses of Razaxaban, the three higher-dose arms of the study were prematurely terminated due to an increased rate of major bleeding.[3] Consequently, the further clinical development of Razaxaban was halted.[3]

Summary and Conclusion

This compound is a direct Factor Xa inhibitor that demonstrated potent antithrombotic efficacy in preclinical arterial and venous thrombosis models.[1][8] Its mechanism of action, centered on the inhibition of thrombin generation, is well-understood.[6] Preclinical studies in rabbits established its antithrombotic ED50 and its effects on coagulation parameters, and also suggested a potential for synergistic effects when combined with antiplatelet agents without a corresponding increase in bleeding time at low doses.[7][8]

Despite promising preclinical data, the clinical development of Razaxaban was terminated following a Phase II trial in patients undergoing knee replacement surgery.[3] This trial revealed a narrow therapeutic window, with higher, more effective doses associated with an unacceptable increase in major bleeding events.[3]

The story of Razaxaban underscores the critical challenge in anticoagulant development: balancing antithrombotic efficacy with bleeding risk. The comprehensive data from its preclinical and clinical evaluations, as detailed in this guide, remain a valuable resource for scientists and researchers. These findings have contributed to the broader understanding of direct FXa inhibitors and have informed the development of subsequent, successful agents in this class, such as apixaban and rivaroxaban.[3][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Xa Assays [practical-haemostasis.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apixaban versus enoxaparin for thromboprophylaxis after knee replacement (ADVANCE-2): a randomised double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness and safety of rivaroxaban for the prevention of thrombosis following total hip or knee replacement: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Efficacy and Safety of Rivaroxaban for Venous Thromboembolism Prophylaxis after Total Hip and Total Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rivaroxaban + Aspirin for Blood Clot Prevention After Joint Surgery · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 11. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 12. lancet.co.za [lancet.co.za]

- 13. machaondiagnostics.com [machaondiagnostics.com]

- 14. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 15. First Evidence: TRAP-Induced Platelet Aggregation Is Reduced in Patients Receiving Xabans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Platelet Aggregation in Direct Oral Factor Xa Inhibitors-treated Patients With Atrial Fibrillation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Anticoagulant Assays of Razaxaban Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Razaxaban Hydrochloride is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, its efficacy is evaluated through various in vitro assays that measure its impact on blood clotting. These application notes provide detailed protocols for the most common in vitro anticoagulant assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and the chromogenic anti-Factor Xa assay. These assays are fundamental in the preclinical and clinical development of novel anticoagulants like Razaxaban.

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the extrinsic, intrinsic, and common pathways. The extrinsic pathway is initiated by tissue factor and is typically monitored by the PT assay. The intrinsic pathway is activated by contact with negatively charged surfaces and is monitored by the aPTT assay. Both pathways converge at the activation of Factor X, which, as part of the prothrombinase complex, converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, leading to clot formation. Direct Factor Xa inhibitors like Razaxaban exert their anticoagulant effect by blocking this key step in the common pathway.[3]

Mechanism of Action of Razaxaban

Razaxaban directly and competitively inhibits both free and clot-bound Factor Xa.[3] By inhibiting Factor Xa, Razaxaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[3] This targeted mechanism of action makes it an effective antithrombotic agent.[4]

Experimental Protocols

General Considerations

-

Plasma Preparation: All assays should be performed using platelet-poor plasma (PPP). Blood should be collected in tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[5] The blood should be centrifuged to separate the plasma. For aPTT, a double centrifugation step is recommended to ensure the plasma is platelet-free.[6]

-

Reagents: Use commercially available kits for PT, aPTT, and anti-FXa assays and follow the manufacturer's instructions for reagent reconstitution and handling.

-

Instrumentation: Automated or semi-automated coagulometers are recommended for accurate and reproducible measurements of clotting times.[5] For the anti-FXa assay, a spectrophotometer capable of reading at 405 nm is required.[7]

-

Controls: Normal and abnormal control plasmas should be run with each batch of samples to ensure the validity of the results.[8]

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.[9][10][11] It measures the time to clot formation after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to the plasma sample.[10][11]

Methodology:

-

Pre-warm the PT reagent (thromboplastin and calcium chloride) and platelet-poor plasma (PPP) samples to 37°C.[10]

-

Pipette 50 µL of PPP into a pre-warmed cuvette.

-

Add 100 µL of the pre-warmed PT reagent to the cuvette.

-

Simultaneously start a timer and measure the time until a fibrin clot is formed.[10]

-

Record the clotting time in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways.[12] It measures the clotting time after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), phospholipids, and calcium to the plasma.[12]

Methodology:

-

Pre-warm the aPTT reagent (containing a contact activator and phospholipids), calcium chloride solution, and PPP samples to 37°C.[5]

-

Pipette 50 µL of PPP into a pre-warmed cuvette.

-

Add 50 µL of the aPTT reagent to the cuvette and incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.[5]

-

Rapidly add 50 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.[5]

-

Measure the time until a fibrin clot is formed.

-

Record the clotting time in seconds.

Anti-Factor Xa (Anti-FXa) Chromogenic Assay

The anti-FXa assay is a chromogenic assay that directly measures the activity of Factor Xa inhibitors.[13][14] The principle involves the addition of a known amount of excess Factor Xa to a plasma sample containing the inhibitor. The residual Factor Xa then cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[14]

Methodology:

-

Prepare a standard curve using calibrators with known concentrations of Razaxaban.

-

Patient plasma is mixed with a reagent containing antithrombin.

-

A known amount of excess Factor Xa is added to the mixture. The Razaxaban in the plasma will inhibit a portion of this Factor Xa.

-

A chromogenic substrate that can be cleaved by Factor Xa is then added.

-

The residual, uninhibited Factor Xa cleaves the chromogenic substrate, resulting in a color change.

-

The absorbance of the sample is measured at 405 nm using a spectrophotometer.[7]

-

The concentration of Razaxaban in the plasma sample is determined by interpolating the absorbance value from the standard curve.

Data Presentation

Quantitative data from in vitro anticoagulant assays should be summarized in a clear and structured format. The following table provides an example of how to present the effects of Razaxaban on coagulation parameters, based on ex vivo data from a rabbit model.[4]

| Parameter | Control | Razaxaban (3 mg/kg/h IV) | Fold Increase |

| aPTT (seconds) | 18.2 ± 0.5 | 39.8 ± 1.8 | 2.2 ± 0.1 |

| PT (seconds) | 7.9 ± 0.1 | 18.2 ± 0.8 | 2.3 ± 0.1 |

| Factor Xa Activity (%) | 100 | 9 ± 5 | 91% Inhibition |

Data are presented as mean ± SEM.[4]

Comparison of Assays

The choice of assay depends on the specific information required. The PT and aPTT assays provide a global assessment of the extrinsic/common and intrinsic/common pathways, respectively. The anti-FXa assay offers a more specific and quantitative measurement of the direct inhibitor's activity.

Conclusion

The prothrombin time, activated partial thromboplastin time, and anti-Factor Xa assays are essential tools for characterizing the in vitro anticoagulant activity of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the potency and mechanism of action of this direct Factor Xa inhibitor. The choice of assay should be guided by the specific research question, with the anti-FXa assay providing the most specific measure of Razaxaban's activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. linear.es [linear.es]

- 6. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]

- 7. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 8. atlas-medical.com [atlas-medical.com]

- 9. Prothrombin time - Wikipedia [en.wikipedia.org]

- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. lancet.co.za [lancet.co.za]

Application Notes and Protocols for Formulating Razaxaban Hydrochloride for in vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Razaxaban Hydrochloride is the hydrochloride salt form of Razaxaban, a potent, orally active, and selective direct inhibitor of coagulation Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot.[3][4] By inhibiting FXa, Razaxaban effectively reduces thrombin generation and demonstrates significant antithrombotic and anticoagulant activities.[2][5] Preclinical studies have shown its efficacy in animal models of thrombosis.[5][6]